Potassium;2-oxo-1-(2,2,2-trifluoroethyl)piperidine-3-carboxylate
CAS No.: 2416234-75-6
Cat. No.: VC7779715
Molecular Formula: C8H9F3KNO3
Molecular Weight: 263.258
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2416234-75-6 |
|---|---|
| Molecular Formula | C8H9F3KNO3 |
| Molecular Weight | 263.258 |
| IUPAC Name | potassium;2-oxo-1-(2,2,2-trifluoroethyl)piperidine-3-carboxylate |
| Standard InChI | InChI=1S/C8H10F3NO3.K/c9-8(10,11)4-12-3-1-2-5(6(12)13)7(14)15;/h5H,1-4H2,(H,14,15);/q;+1/p-1 |
| Standard InChI Key | VJWYCQUIZKWBMA-UHFFFAOYSA-N |
| SMILES | C1CC(C(=O)N(C1)CC(F)(F)F)C(=O)[O-].[K+] |
Introduction
Chemical Identity and Structural Analysis
Molecular Composition and Structural Features
The compound’s molecular formula () reveals a piperidine ring substituted at the 1-position with a 2,2,2-trifluoroethyl group and at the 3-position with a carboxylate anion stabilized by a potassium counterion. Key structural attributes include:
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Piperidine Core: A six-membered saturated ring with one nitrogen atom, common in alkaloids and pharmaceuticals.
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Trifluoroethyl Group (): Introduces electron-withdrawing fluorine atoms, enhancing metabolic resistance and altering lipophilicity.
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Carboxylate Moiety (): Improves aqueous solubility, facilitating formulation in biological assays.
The SMILES notation () and InChIKey () provide unambiguous identifiers for database searches.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS No. | 2416234-75-6 | |
| Molecular Formula | ||
| Molecular Weight | 263.258 g/mol | |
| IUPAC Name | Potassium 2-oxo-1-(2,2,2-trifluoroethyl)piperidine-3-carboxylate | |
| SMILES | C1CC(C(=O)N(C1)CC(F)(F)F)C(=O)[O-].[K+] |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves multi-step organic reactions starting from piperidine precursors. A plausible route includes:
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N-Alkylation: Reacting piperidin-2-one with 2,2,2-trifluoroethyl iodide to introduce the trifluoroethyl group.
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Carboxylation: Installing the carboxylate moiety at the 3-position via nucleophilic substitution or carboxylation reagents.
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Salt Formation: Neutralizing the carboxylic acid with potassium hydroxide to yield the potassium salt.
Reaction Optimization
While explicit details are scarce, analogous piperidine syntheses suggest the use of polar aprotic solvents (e.g., tetrahydrofuran) and catalysts like lithium aluminium hydride for reduction steps . Temperature control (−10°C to 0°C) and inert atmospheres are critical to minimize side reactions .
Table 2: Hypothetical Synthesis Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| N-Alkylation | 2,2,2-Trifluoroethyl iodide, Base | Introduce trifluoroethyl group |
| Carboxylation | CO₂, Grignard reagent | Install carboxylate |
| Salt Formation | KOH in ethanol | Generate potassium salt |
Physicochemical Properties
Solubility and Stability
Data on solubility remain unreported, but the potassium salt’s ionic nature predicts higher aqueous solubility compared to its protonated acid form () . The trifluoroethyl group may enhance stability against oxidative metabolism, a trait leveraged in fluorinated pharmaceuticals.
Spectroscopic Characterization
Predicted collision cross sections (CCS) for adducts like (152.2 Ų) and (158.1 Ų) aid in mass spectrometry-based identification .
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
The compound’s structure positions it as a precursor for:
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Neurological Agents: Piperidine derivatives target sigma receptors and ion channels.
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Antiviral Prodrugs: Fluorinated groups improve penetration into viral reservoirs.
Comparative Analysis with Analogues
Compared to non-fluorinated piperidines, the trifluoroethyl group may reduce cytochrome P450-mediated degradation, extending half-life in vivo.
Research Gaps and Future Directions
Priority Investigations
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Pharmacokinetic Profiling: Absorption, distribution, metabolism, and excretion (ADME) studies.
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Therapeutic Screening: Testing against cancer, infectious diseases, and neurological disorders.
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Structural Derivatives: Exploring ester prodrugs or amide conjugates for enhanced delivery.
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